
1-(2-(furan-2-yl)-2-méthoxyéthyl)-3-phénéthylurée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea is an organic compound that features a furan ring, a methoxyethyl group, and a phenethylurea moiety
Applications De Recherche Scientifique
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . Similarly, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Furan and indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives have been associated with various biological pathways due to their diverse biological activities . Similarly, indole derivatives have been implicated in a variety of biological pathways .
Pharmacokinetics
Furan derivatives have been studied for their pharmacokinetic properties .
Result of Action
Given the diverse biological activities of furan and indole derivatives, it can be inferred that the compound may have significant molecular and cellular effects .
Action Environment
Studies on similar compounds suggest that factors such as solvent environment can influence the optoelectronic properties of furan derivatives .
Analyse Biochimique
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea are currently unknown. Furan derivatives have been shown to have various effects on cells. For example, some furan derivatives have been found to inhibit the proliferation of certain types of cells
Molecular Mechanism
Furan derivatives have been shown to interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Furan derivatives have been shown to undergo various chemical reactions, potentially leading to changes in their effects over time .
Dosage Effects in Animal Models
Furan derivatives have been shown to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives have been shown to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Furan derivatives have been shown to be localized in various subcellular compartments, potentially affecting their activity or function .
Méthodes De Préparation
The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-furylmethanol with methoxyethylamine to form the intermediate 2-(furan-2-yl)-2-methoxyethylamine. This intermediate is then reacted with phenethyl isocyanate under controlled conditions to yield the final product, 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea can be compared with other similar compounds such as:
Furan-2-yl derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
Methoxyethyl derivatives: Compounds with the methoxyethyl group show similar substitution reactions.
Phenethylurea derivatives: These compounds have similar biological activities due to the presence of the phenethylurea moiety.
The uniqueness of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea lies in the combination of these functional groups, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-15(14-8-5-11-21-14)12-18-16(19)17-10-9-13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGOBXDPUFNPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCC1=CC=CC=C1)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
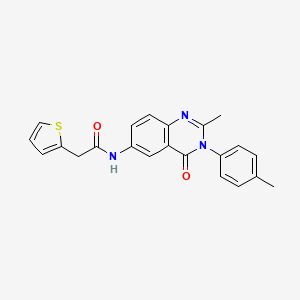
![3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B2405983.png)
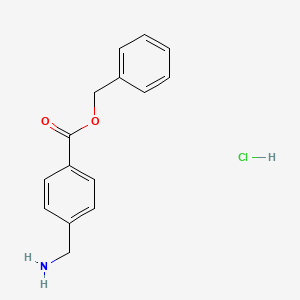
![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)
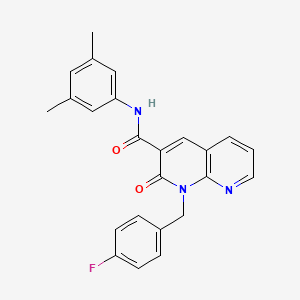

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)
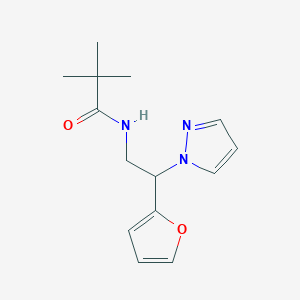
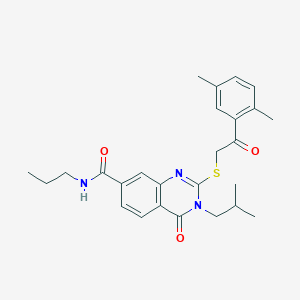

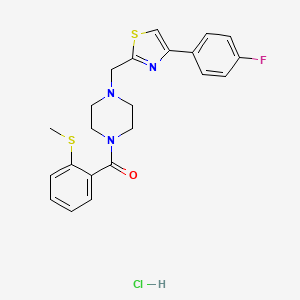
![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)
![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)
